![molecular formula C9H14N2O2S B3183742 3-amino-N,N,2-trimethylbenzenesulfonamide CAS No. 10311-37-2](/img/structure/B3183742.png)
3-amino-N,N,2-trimethylbenzenesulfonamide
Overview
Description
Scientific Research Applications
Synthesis of Cyclic Compounds
3-amino-N,N,2-trimethylbenzenesulfonamide, a type of aminobenzenesulfonamide, has shown promise in the synthesis and characterization of novel cyclic compounds. Notably, developments in sequential Nicholas and Pauson-Khand reactions have paved the way for the creation of unique polyheterocyclic compounds. This research underlines the potential of aminobenzenesulfonamide derivatives as multifaceted and valuable chemical moieties in organic syntheses and the pharmaceutical industry (Kaneda, 2020).
Medicinal Chemistry
The chemical structural modifications of classical antibacterial aminobenzenesulfonamides, including 3-amino-N,N,2-trimethylbenzenesulfonamide, have been found to yield a broad spectrum of bioactive derivatives. These derivatives have demonstrated extensive medicinal applications, including as antimicrobial, anticancer, and antiparasitic agents, among others. The continual research in this field is anticipated to aid in the rational design of new drug molecules with broad spectrums, high activity, and low toxicity (He Shichao et al., 2016).
Environmental Applications
3-amino-N,N,2-trimethylbenzenesulfonamide, due to its structural properties, could be instrumental in the degradation of hazardous compounds in the environment. Research indicates that advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, including those related to aminobenzenesulfonamides. The global concern regarding the presence of toxic amino-compounds in water necessitates the development of technologies that focus on all aspects of their degradation. Studies highlight the potential of AOPs, under optimized conditions, to yield highly efficient degradation of these compounds (Bhat & Gogate, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .
Mode of Action
The mode of action of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide is likely similar to that of other sulfonamides. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . By mimicking PABA, sulfonamides competitively inhibit this enzyme, preventing the production of dihydrofolate, tetrahydrofolate, and subsequently inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 3-amino-N,N,2-trimethylbenzene-1-sulfonamide disrupts the folate synthesis pathway in bacteria . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids and proteins . As a result, bacterial growth and cell division are inhibited .
Result of Action
The result of the action of 3-amino-N,N,2-trimethylbenzene-1-sulfonamide is the inhibition of bacterial growth and cell division . By disrupting the folate synthesis pathway, this compound prevents the formation of essential cofactors for nucleic acid and protein synthesis, leading to the inhibition of bacterial growth and cell division .
properties
IUPAC Name |
3-amino-N,N,2-trimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7-8(10)5-4-6-9(7)14(12,13)11(2)3/h4-6H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLNOXPTLFNWBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,N,2-trimethylbenzene-1-sulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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